5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide
Overview
Description
SKF 38393 hydrobromide is a selective agonist of the dopamine D1 receptor. It is a benzazepine derivative known for its ability to mimic the action of dopamine, a neurotransmitter involved in various physiological processes. The compound has a molecular formula of C16H17NO2·HBr and a molecular weight of 336.23 g/mol .
Mechanism of Action
Target of Action
SKF 38393 hydrobromide is a prototypical D1-like dopamine receptor selective partial agonist . The primary targets of SKF 38393 hydrobromide are the D1-like receptors, specifically D1 and D5 . These receptors are part of the dopamine receptor family, which plays a crucial role in the functioning of the central nervous system.
Mode of Action
SKF 38393 hydrobromide interacts with its primary targets, the D1 and D5 receptors, by selectively binding to them . This binding action results in the activation of these receptors, leading to a series of downstream effects. The Ki values for SKF 38393 hydrobromide’s interaction with D1, D5, D2, D3, and D4 receptors are approximately 1, 0.5, 150, 5000, and 1000 nM respectively .
Biochemical Pathways
Upon activation of the D1-like receptors by SKF 38393 hydrobromide, several biochemical pathways are affected. One of the key pathways involves the stimulation of glutamate release in the hippocampus . This action can facilitate long-term potentiation (LTP) via D1 and D5 activation .
Result of Action
The molecular and cellular effects of SKF 38393 hydrobromide’s action are diverse. It has been shown to presynaptically stimulate glutamate release in the hippocampus . Additionally, it activates the hypothalamic-pituitary-adrenal (HPA) axis to increase adrenocorticotropic hormone (ACTH) and corticosterone levels . SKF 38393 hydrobromide also shows proconvulsant and anorexic effects .
Action Environment
The action, efficacy, and stability of SKF 38393 hydrobromide can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its absorption and distribution in the body . Furthermore, the presence of other substances in the body, such as other neurotransmitters or drugs, can potentially interact with SKF 38393 hydrobromide and alter its effects.
Biochemical Analysis
Biochemical Properties
SKF 38393 hydrobromide selectively interacts with the dopamine D1 receptor, with an IC50 value of 110 nM . It has a lower affinity for other dopamine receptors such as D2, D3, D4, and D5 . The interaction between SKF 38393 hydrobromide and the D1 receptor can influence various biochemical reactions, including the modulation of cyclic AMP (cAMP) levels .
Cellular Effects
SKF 38393 hydrobromide can induce changes in cell morphology and increase the levels of media cAMP . It can also influence cell function by impacting cell signaling pathways, particularly those involving dopamine receptors .
Molecular Mechanism
The molecular mechanism of SKF 38393 hydrobromide involves its binding to the dopamine D1 receptor, acting as a selective agonist . This binding can lead to the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .
Dosage Effects in Animal Models
In animal models, the effects of SKF 38393 hydrobromide can vary with different dosages . For instance, at a dosage of 10 mg/kg, SKF 38393 hydrobromide was found to block the depletion of glutathione induced by 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin used to model Parkinson’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SKF 38393 hydrobromide involves the condensation of 2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol with hydrobromic acid. The reaction typically requires controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods: Industrial production of SKF 38393 hydrobromide follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and efficacy. The use of advanced techniques such as high-performance liquid chromatography (HPLC) ensures the product meets the required standards .
Chemical Reactions Analysis
Types of Reactions: SKF 38393 hydrobromide primarily undergoes substitution reactions due to the presence of the benzazepine ring. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives .
Scientific Research Applications
SKF 38393 hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in studies involving dopamine receptor agonists.
Biology: Employed in research on neurotransmitter functions and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as Parkinson’s disease and schizophrenia.
Industry: Utilized in the development of new pharmacological agents targeting dopamine receptors
Comparison with Similar Compounds
SKF 82958: Another dopamine D1 receptor agonist with a similar structure but different pharmacokinetic properties.
Chloro-APB hydrobromide: A selective dopamine D1 receptor agonist with additional chlorine substitution.
SKF 81297: A potent and selective dopamine D1 receptor agonist with higher affinity and efficacy
Uniqueness of SKF 38393 Hydrobromide: SKF 38393 hydrobromide is unique due to its specific binding affinity for dopamine D1 receptors and its ability to selectively modulate dopaminergic signaling. This specificity makes it a valuable compound in both basic and applied research, particularly in studies related to neurological and psychiatric disorders .
Properties
IUPAC Name |
5-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.BrH/c18-15-8-12-6-7-17-10-14(13(12)9-16(15)19)11-4-2-1-3-5-11;/h1-5,8-9,14,17-19H,6-7,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INNWVRBZMBCEJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C2=CC(=C(C=C21)O)O)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20012-10-6 | |
Record name | 1H-3-Benzazepine-7,8-diol, 2,3,4,5-tetrahydro-1-phenyl-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20012-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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